Kinase Selectivity: Entospletinib vs Fostamatinib (R406) — Kd Profiling by Competition Binding Assay
In a direct head-to-head kinome-wide competition binding assay (Kd determination), entospletinib demonstrated dramatically superior selectivity for SYK compared to the active metabolite of fostamatinib (R406). Entospletinib bound SYK with Kd = 7.6 nM and hit only 1 other kinase with Kd < 100 nM. In contrast, R406 bound SYK with Kd = 15 nM and hit 25 kinases with Kd < 15 nM plus 54 additional kinases with Kd < 100 nM [1]. This translates to an approximately 79-fold difference in the number of tightly bound off-target kinases (<100 nM). The narrower selectivity profile of entospletinib was the primary design objective for second-generation SYK inhibitors aiming to reduce off-target-driven adverse events such as hypertension (VEGFR2 inhibition) and myelosuppression (FLT3/JAK2 inhibition) observed with fostamatinib [2].
| Evidence Dimension | Kinase selectivity — number of kinases bound with Kd < 100 nM in competition binding panel |
|---|---|
| Target Compound Data | Entospletinib: SYK Kd = 7.6 nM; only 1 other kinase with Kd < 100 nM (TNK1, Kd = 86 nM) |
| Comparator Or Baseline | R406 (active metabolite of fostamatinib): SYK Kd = 15 nM; 25 kinases with Kd < 15 nM; 54 additional kinases with Kd < 100 nM |
| Quantified Difference | ~53-fold fewer off-target kinases engaged at <100 nM (1 vs 54); ~25-fold fewer kinases at <15 nM (0 vs 25) |
| Conditions | In vitro competition binding assay (KINOMEscan) against a broad panel of human kinases, as reported in Figure 1 of Sharman et al. Blood 2015 |
Why This Matters
For procurement decisions in preclinical oncology or immunology research, entospletinib's near-monoselective SYK inhibition minimizes confounding off-target pharmacology, enabling cleaner mechanistic interpretation compared to the polypharmacology of fostamatinib/R406.
- [1] Sharman J, Hawkins M, Kolibaba K, et al. An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia. Blood. 2015;125(15):2336-2343. doi:10.1182/blood-2014-08-595934 (Figure 1 and Supplemental Figure 1) View Source
- [2] Liu D, Mamorska-Dyga A. Syk inhibitors in clinical development for hematological malignancies. J Hematol Oncol. 2017;10:145. doi:10.1186/s13045-017-0512-1 (Section: Entospletinib (GS-9973) — comparison to fostamatinib selectivity) View Source
